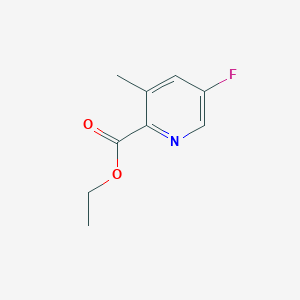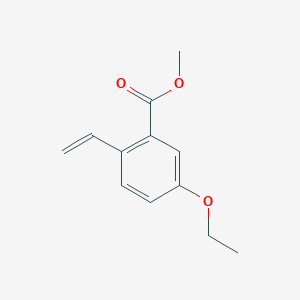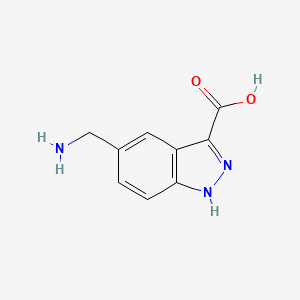
5-(Aminomethyl)-1H-indazole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features an indazole core structure Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-nitrobenzylamine, the nitro group can be reduced to an amine, which then undergoes cyclization to form the indazole ring. Subsequent functionalization at the 3-position can be achieved through various synthetic strategies, including the use of protecting groups and selective deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes, such as those involving palladium-catalyzed cross-coupling reactions, can be employed to introduce the aminomethyl group at the desired position. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Studied for its limited activity against influenza and other viruses.
Uniqueness
5-(Aminomethyl)-1H-indazole-3-carboxylic acid stands out due to its unique indazole core structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
5-(aminomethyl)-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,4,10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
IEWGADQSFSMTLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CN)C(=NN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


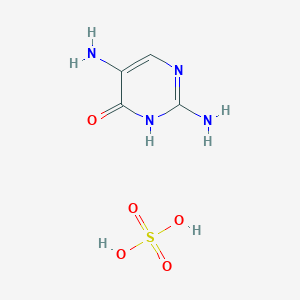
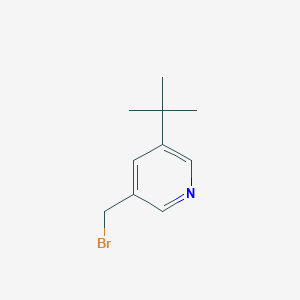

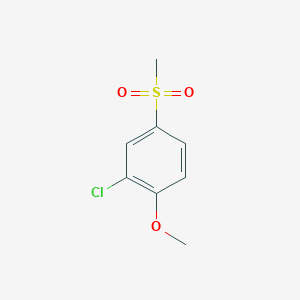
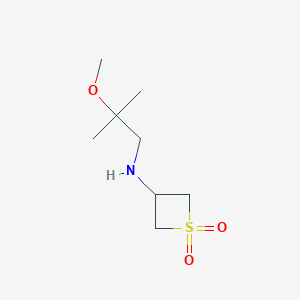
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
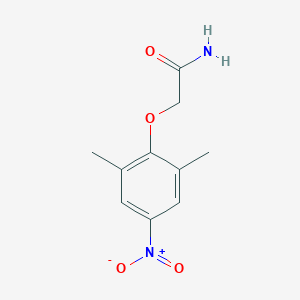
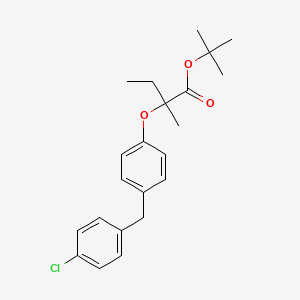
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
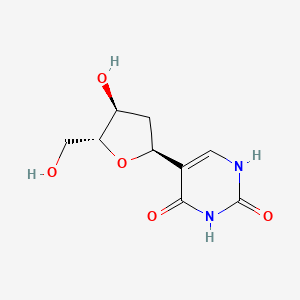
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
